TBK1 Enzymatic Inhibition – Potency Benchmarking Against the Des‑Methyl Analog
In a radiometric kinase assay performed under identical conditions, 2‑methyl‑6‑(pyridin‑3‑yloxy)pyrazine inhibited TBK1 with an IC₅₀ of 68 nM [1]. The des‑methyl analog 2‑(pyridin‑3‑yloxy)pyrazine, tested in the same assay panel, exhibited an IC₅₀ of approximately 320 nM [2]. The 4.7‑fold potency gain conferred by the C‑2 methyl is attributed to a favorable hydrophobic contact in the TBK1 back pocket and a moderate increase in logP (from ~1.8 to ~2.4), enhancing pre‑organization of the binding‑competent conformation .
| Evidence Dimension | TBK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | 2‑(Pyridin‑3‑yloxy)pyrazine: ~320 nM |
| Quantified Difference | 4.7‑fold lower IC₅₀ (more potent) |
| Conditions | Radiometric filter‑binding assay; recombinant human TBK1; ATP at Km; 30 min incubation at 22 °C |
Why This Matters
For screening libraries, a 4.7‑fold potency difference translates into a substantially lower hit‑expansion attrition rate, meaning fewer resources are wasted on weak‑affinity analogs when the 2‑methyl‑6‑substituted scaffold is procured upfront.
- [1] BindingDB. BDBM50543137 – IC₅₀: 68 nM for TBK1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50543137 (accessed 2026‑05‑01). View Source
- [2] BindingDB. BDBM50401910 – IC₅₀: 320 nM for TBK1 (des‑methyl analog). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401910 (accessed 2026‑05‑01). View Source
